molecular formula C11H10ClNS B3054599 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 61291-96-1

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B3054599
CAS No.: 61291-96-1
M. Wt: 223.72 g/mol
InChI Key: SKHCQYBEAZCSCN-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The “5-(Chloromethyl)” part refers to a chloromethyl group attached to the 5th carbon in the thiazole ring. The “4-methyl” part refers to a methyl group attached to the 4th carbon in the thiazole ring, and the “2-phenyl” part refers to a phenyl group attached to the 2nd carbon in the thiazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a thiazole ring with chloromethyl, methyl, and phenyl substituents. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, chloromethyl groups in general are reactive and can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Anticancer Potential

A significant body of research has explored the anticancer properties of thiazole derivatives. Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activity against hepatocellular carcinoma cell lines. The study highlighted compounds with promising IC50 values, suggesting a strong structure-activity relationship conducive to anticancer effects (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

HIV-1 Reverse Transcriptase Inhibition

Research into the treatment of HIV has also benefited from thiazole derivatives. Meleddu et al. (2016) designed and synthesized isatin thiazoline hybrids, demonstrating dual inhibitory action on HIV-1 reverse transcriptase's DNA polymerase and ribonuclease H functions. This highlights the compound's versatility in addressing complex viral mechanisms (Meleddu, Distinto, Corona, Tramontano, Bianco, Melis, Cottiglia, & Maccioni, 2016).

Molecular Structure and Docking Studies

On the materials science front, Shanmugapriya et al. (2022) conducted an extensive study on the molecular structure, electronic properties, and vibrational spectra of a thiazole derivative, conducting molecular docking studies using Pim-1 kinase cancer protein. This research provides insights into the compound's interaction with biological molecules, offering potential pathways for drug development and materials science applications (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).

Antimicrobial Activity

Thiazole derivatives also show promise in antimicrobial applications. B'Bhatt and Sharma (2017) synthesized thiazolidin-4-one derivatives demonstrating moderate to excellent activity against various bacterial and fungal strains, showcasing the potential of thiazole derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Corrosion Inhibition

Lastly, thiazole compounds have been investigated for their utility as corrosion inhibitors. Quraishi and Sharma (2005) studied the efficacy of thiazole derivatives in inhibiting corrosion of mild steel in acidic solutions, demonstrating their potential in industrial applications (Quraishi & Sharma, 2005).

Future Directions

The future directions for research on “5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHCQYBEAZCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486888
Record name 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61291-96-1
Record name 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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